molecular formula C13H12N2O5 B1331209 N-Phthaloyl-L-glutamine CAS No. 3343-29-1

N-Phthaloyl-L-glutamine

Cat. No. B1331209
CAS RN: 3343-29-1
M. Wt: 276.24 g/mol
InChI Key: JMKLVQRQCLMCIN-VIFPVBQESA-N
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Description

N-Phthaloyl-L-glutamine is a derivative of the amino acid L-glutamine, which has been modified by the introduction of a phthaloyl group. This modification can alter the chemical and physical properties of the amino acid, making it a subject of interest in various chemical and biochemical studies. The phthaloyl group is a derivative of phthalic acid and is known for its role in the formation of amide bonds with amino groups, which can be useful in peptide synthesis and other organic reactions .

Synthesis Analysis

The synthesis of derivatives of L-glutamine, such as N-phthaloyl-L-glutamine, can be achieved through reactions with phthalic anhydride. A study has described the preparation of phthalyl-L-glutamic acid, which is closely related to N-phthaloyl-L-glutamine, by heating L-glutamic acid with phthalic anhydride at high temperatures . This method suggests that similar conditions could be used to synthesize N-phthaloyl-L-glutamine, although the specific details for this compound are not provided in the papers.

Molecular Structure Analysis

The molecular structure of N-phthaloyl-L-glutamine derivatives can be complex and is often studied using crystallography. For example, the crystal and molecular structure of a complex formed between cytosine and N,N-phthaloyl-DL-glutamic acid, a compound similar to N-phthaloyl-L-glutamine, was determined using X-ray diffraction. The study revealed that the complex is formed by hydrogen bonds between the oxygen atoms of the ionized α-carboxyl group of glutamic acid and the nitrogen atoms of cytosine . This information provides insights into how N-phthaloyl-L-glutamine might interact with other molecules.

Chemical Reactions Analysis

N-Phthaloyl-L-glutamine can participate in various chemical reactions due to the presence of the phthaloyl group. The phthaloyl group can act as a protecting group for the amino functionality, which can be useful in peptide synthesis. For instance, N-phthaloyl-L-glutamic anhydride has been used as a chiral γ-glutamyl transfer reagent, facilitating the synthesis of γ-glutamyl amino acids without racemization . This suggests that N-phthaloyl-L-glutamine could also be involved in similar transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phthaloyl-L-glutamine derivatives are influenced by the phthaloyl group. The presence of this group can increase the molecular weight and change the solubility and reactivity of the molecule. For example, the synthesis of poly[N5-(2-hydroxyethyl)-L-glutamine] by aminolysis of poly(γ-benzyl-L-glutamate) demonstrates how the introduction of different groups can affect the solubility and reactivity of glutamine derivatives . Although the specific properties of N-phthaloyl-L-glutamine are not detailed in the provided papers, it can be inferred that its properties would be significantly altered from those of L-glutamine due to the phthaloyl modification.

Scientific Research Applications

Synthesis and Derivatives

N-Phthaloyl-L-glutamine plays a crucial role in the synthesis of various compounds. For example, protected L-glutamic acid, using phthaloyl as a protecting group, can lead to the synthesis of N-phthaloyl-L-glutamic acid anhydride. This anhydride can then react with different solutions to produce compounds like N-phthaloyl-L-theanine and N-phthaloyl-L-glutamine. These processes are significant in producing L-theanine and L-glutamine with good yields (Jiao Qing-cai, 2005).

Amino Acid Analysis

N-Phthaloyl-L-glutamine is used in the synthesis of amino acids for analytical purposes. The phthaloyl method facilitates the synthesis of gamma-L-glutamyl peptides, which can be used in the analysis of various biochemical and physiological processes. This method aids in the preparation of a wide range of amino acids and related compounds (Mary E. Anderson & A. Meister, 1985).

Photochemical Studies

Exploratory photochemical studies have utilized N-phthaloyl derivatives of amino acids like glutamic acid for understanding reaction pathways in chemistry. These studies help to determine the preferences and competition between different reaction pathways in the excited state (U. Yoon et al., 1999).

Metabolic Engineering

N-Phthaloyl-L-glutamine is indirectly involved in metabolic engineering, where it's related to the production of L-glutamine. Enhancements in L-glutamine production have significant implications in the food and pharmaceutical industries. Strategies like mutagenesis, metabolic approaches, and pH control strategies are employed to increase L-glutamine yield (Qinglan Lv et al., 2021).

Enzyme Specificity Studies

The phthaloyl method, involving N-phthaloyl-L-glutamine, has been used in studies exploring the specificity of enzymes like gamma-glutamyl cyclotransferase. Such studies are important for understanding enzyme behavior and can be used in preparing specific peptides from their racemic mixtures (A. Szewczuk & G. E. Connell, 1975).

Transporter Analysis

N-Phthaloyl-L-glutamine's related compounds like L-glutamine are crucial in studies of transport mechanisms in biological systems. Understanding how substances like L-glutamine are transported across cell membranes is vital in neuroscience and cellular biology (H. Varoqui et al., 2000).

Clinical Research Applications

In clinical research, compounds related to N-phthaloyl-L-glutamine, such as L-glutamine, have been studied for their potential benefits in enhancing recovery in critically ill patients. This research is crucial for improving clinical nutrition and patient care (C. Goeters et al., 2002).

Safety And Hazards

When handling N-Phthaloyl-L-glutamic acid, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It should be stored in a dry and well-ventilated place .

Future Directions

Glutamine metabolic pathways have taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research may focus on monitoring and modelling the glutamine metabolic pathway .

properties

IUPAC Name

(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKLVQRQCLMCIN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955059
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthaloyl-L-glutamine

CAS RN

3343-29-1
Record name N-Phthaloyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3343-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phthaloyl-L-glutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phthalylglutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
GW Muller, WE Konnecke, AM Smith… - … Process Research & …, 1999 - ACS Publications
… In the same paper, under similar conditions, N-phthaloyl-l-glutamine was cyclized to afford a 31% yield of racemic thalidomide. In an earlier paper, acetic anhydride was used for this …
Number of citations: 79 pubs.acs.org
C Sandoval, JM Méndez… - Biocatalysis and …, 2009 - Taylor & Francis
… The biocyclization of N-phthaloyl-L-glutamine 6 by Taxus brevifolia and T. globosa with … ; (b) the cyclization reaction of N-phthaloyl-L-glutamine is difficult because requires of prolonged …
Number of citations: 4 www.tandfonline.com
N Shibata, T Yamamoto, T Toru - Bioactive Heterocycles II, 2007 - Springer
… in water in the presence of Na2CO3 at room temperature produces N-phthaloyl-L-glutamine (12). Cyclization of N-phthaloylL-glutamine (12) to afford thalidomide (1) is accomplished by …
Number of citations: 11 link.springer.com
A Meister - Physiological Reviews, 1956 - journals.physiology.org
… King and Kidd prepared N,N-phthaloyl+glutamic acid anhydride, which gave N , N-phthaloyl-L-glutamine on treatment with ammonia. The phthaloyl group was removed with hydrazine …
Number of citations: 227 journals.physiology.org
N Kumar, U Sharma, C Singh… - Current topics in …, 2012 - ingentaconnect.com
… Cyclization of N-phthaloyl-L-glutamine (26) was performed by refluxing it with N,N-carbonyldiimidazole (CDI) and catalytic amount of 4-(dimethylamino)pyridine (DMAP) in tetrahy…
Number of citations: 38 www.ingentaconnect.com
V RAVI - 2006 - isca.co.in
The development of simple and general synthetic routes for widely used organic compounds from readily available reagents is one of the major challenges in organic synthesis. Imide …
Number of citations: 0 www.isca.co.in
FA Luzzio - Imides, 2019 - Elsevier
… Treatment of l-glutamine 9 with N-carbethoxyphthalimide 231 and sodium carbonate under aqueous conditions afforded N-phthaloyl-l-glutamine 3 in yields ranging from 50% to 70%. …
Number of citations: 8 www.sciencedirect.com
JP Bray, G Orbell, N Cave… - journal of small animal …, 2018 - Wiley Online Library
… Then, the product of this reaction (N-phthaloyl-L-glutamine) was reacted at reflux with 1,1′-carbonyldiimidazole in the presence of a catalytic amount of N,N-dimethylaminopyridine in …
Number of citations: 26 onlinelibrary.wiley.com
S Wang - 2018 - openrepository.aut.ac.nz
… in the presence of sodium carbonate at room temperature to give N-phthaloyl-L-glutamine. Cyclization of N-phthaloyl-L-glutamine (Figure 7) to afford thalidomide is accomplished by …
Number of citations: 2 openrepository.aut.ac.nz
ZT Zinsli - 2021 - search.proquest.com
… Thalidomide (2): To a round bottom flask with anhydrous tetrahydrofuran (60 mL), N-Phthaloyl-L-glutamine 1 (10 g, 36.16 mmol, 1.0 equiv), carbonyldiimidazole (6.09 g, 37.52 mmol, …
Number of citations: 2 search.proquest.com

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